Cas no 2171343-79-4 ((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid)

(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid
- (3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid
- 2171343-79-4
- EN300-1576189
-
- インチ: 1S/C27H34N2O5/c1-5-18(14-24(30)31)29-26(32)25(16(2)3)17(4)28-27(33)34-15-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,16-18,23,25H,5,14-15H2,1-4H3,(H,28,33)(H,29,32)(H,30,31)/t17?,18-,25?/m0/s1
- InChIKey: UXHWFHQYWXVGQT-SGKRCEGKSA-N
- SMILES: O(C(NC(C)C(C(N[C@H](CC(=O)O)CC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 466.24677219g/mol
- 同位素质量: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 11
- 複雑さ: 689
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 105Ų
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1576189-10.0g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |
2171343-79-4 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1576189-0.1g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |
2171343-79-4 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1576189-0.5g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |
2171343-79-4 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1576189-5000mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |
2171343-79-4 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1576189-5.0g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |
2171343-79-4 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1576189-1.0g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |
2171343-79-4 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1576189-250mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |
2171343-79-4 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1576189-50mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |
2171343-79-4 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1576189-500mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |
2171343-79-4 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1576189-10000mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]pentanoic acid |
2171343-79-4 | 10000mg |
$14487.0 | 2023-09-24 |
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid 関連文献
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acidに関する追加情報
Introduction to (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic Acid (CAS No. 2171343-79-4)
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 2171343-79-4, represents a convergence of advanced synthetic methodologies and biological activity. Its molecular structure, characterized by a chiral center and multiple functional groups, positions it as a promising candidate for further research and development in medicinal applications.
The structural complexity of (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid arises from its combination of an amino acid derivative with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely used in peptide synthesis due to its stability and ease of removal, making this compound particularly relevant for applications in proteomics and drug discovery. The presence of a chiral center at the third position further enhances its potential as a biologically active molecule, as enantiomeric purity is often critical for therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of such complex molecules with biological targets. Studies indicate that the fluorenylmethoxycarbonyl group can influence the solubility and metabolic stability of the compound, which are crucial factors in drug design. Additionally, the propan-2-yl substituent at the second position introduces additional conformational flexibility, potentially affecting binding affinity and selectivity.
In the realm of drug development, the utility of (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid extends to its role as a building block for more complex peptidomimetics. These derivatives have shown promise in targeting various biological pathways, including enzyme inhibition and receptor binding. For instance, modifications to the Fmoc group can alter the pharmacokinetic properties of the molecule, while adjustments to the amino acid backbone can fine-tune its interaction with specific proteins.
The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) have been particularly effective in constructing such intricate molecules. The use of chiral auxiliaries or catalysts ensures the retention of stereochemical integrity, which is paramount for biological activity. Recent reports highlight the integration of flow chemistry into these synthetic processes, improving scalability and reproducibility.
From a biochemical perspective, the primary focus has been on understanding how modifications to this scaffold affect biological function. Research has demonstrated that subtle changes in the side chains can modulate receptor binding affinity, while alterations in the core structure can influence metabolic pathways. These insights are critical for designing molecules with enhanced therapeutic profiles.
The intersection of synthetic chemistry and bioinformatics has opened new avenues for exploring the potential applications of (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid. High-throughput screening (HTS) campaigns have identified novel lead compounds based on this scaffold, which are now being optimized for clinical use. Additionally, machine learning models have been employed to predict pharmacokinetic properties and toxicity profiles, accelerating the drug discovery process.
The future directions for research on this compound include exploring its potential as an intermediate in larger drug molecules and investigating its role in disease models. Preclinical studies are underway to evaluate its efficacy in treating various conditions, with particular interest in its potential as an anti-inflammatory agent or a neuroprotective compound. The versatility of its structure allows for broad applications across multiple therapeutic areas.
In conclusion, (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yibutanamidopentanoic acid (CAS No. 2171343-79-4) stands as a testament to the progress being made in synthetic organic chemistry and its impact on drug development. Its complex structure and diverse functional groups make it a valuable tool for researchers seeking to develop novel therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
2171343-79-4 ((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid) Related Products
- 2137582-06-8(rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane)
- 2229611-84-9({1-3-chloro-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol)
- 2248333-82-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate)
- 1286272-69-2(1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol)
- 38444-93-8(2,2',3,3'-Tetrachlorobiphenyl)
- 2138202-59-0(4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid)
- 2171758-21-5(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid)
- 897759-38-5(N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide)
- 1336955-07-7(3-(1-aminoethyl)-4-nitrophenol)
- 4411-72-7(N-(1,3-thiazol-2-yl)benzenesulfonamide)




